Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride
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Overview
Description
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is a complex organometallic compound that has gained significant attention in the field of catalysis. This compound is known for its role as a catalyst in various chemical reactions, particularly in olefin metathesis. The presence of ruthenium in its structure contributes to its catalytic properties, making it a valuable compound in both academic research and industrial applications.
Mechanism of Action
Target of Action
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride is a complex organometallic compound. It primarily targets organic reactions as a catalyst . The compound’s primary targets are the reactant molecules in these reactions .
Mode of Action
The compound acts as a nucleophilic carbene , serving as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions . It interacts with its targets by facilitating the transfer of electrons, thereby enabling the reaction to proceed .
Biochemical Pathways
The compound is involved in various organic reactions, such as Suzuki cross-coupling of aryl chlorides and ring-closing metathesis . These reactions are crucial in the synthesis of complex organic compounds .
Pharmacokinetics
It’s worth noting that the compound is typically used in controlled laboratory or industrial settings, and its use is governed by the principles of chemical safety .
Result of Action
The action of this compound results in the facilitation of organic reactions, leading to the formation of desired products . For example, in the Suzuki cross-coupling reaction, it enables the formation of biaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride typically involves the reaction of tricyclohexylphosphine with 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride to form the corresponding carbene complex. This intermediate is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is involved in substitution reactions, where ligands in the complex are replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example, in olefin metathesis, the products are typically alkenes with varying degrees of substitution .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II):
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II): Another related compound with similar catalytic properties.
Uniqueness
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is unique due to the presence of the 2-thienylmethylene ligand, which can influence its reactivity and selectivity in catalytic reactions. This structural variation can lead to different catalytic behaviors compared to other similar compounds .
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(thiophen-2-ylmethylidene)ruthenium;tricyclohexylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C18H33P.C5H4S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h7-12H,1-6H3;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIHTAFCWLKGPP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=CC3=CC=CS3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61Cl2N2PRuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190427-49-6 |
Source
|
Record name | [1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ylidene]dichloro(thiophen-2-ylmethylidene)ruthenium; tricyclohexylphosphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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